2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid
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Overview
Description
2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a cyclohexylsulfanyl group, a 4-methylphenyl group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: This step involves the introduction of the cyclohexylsulfanyl group onto a suitable precursor molecule. Common reagents used in this step include cyclohexylthiol and a suitable base such as sodium hydride.
Introduction of the 4-Methylphenyl Group: This step involves the attachment of the 4-methylphenyl group to the intermediate compound. This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the 4-Oxobutanoic Acid Moiety: The final step involves the introduction of the 4-oxobutanoic acid moiety. This can be achieved through a Claisen condensation reaction using ethyl acetoacetate and a suitable base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of alcohols or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylsulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amines, ethers.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylsulfanyl)-4-phenyl-4-oxobutanoic acid: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(Cyclohexylsulfanyl)-4-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
2-(Cyclohexylsulfanyl)-4-(4-methoxyphenyl)-4-oxobutanoic acid: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-(Cyclohexylsulfanyl)-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-4-(4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3S/c1-12-7-9-13(10-8-12)15(18)11-16(17(19)20)21-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRWWNFDHMXULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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